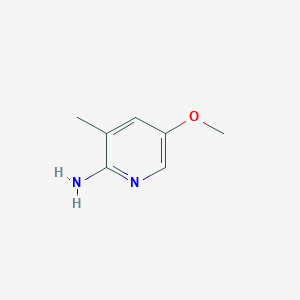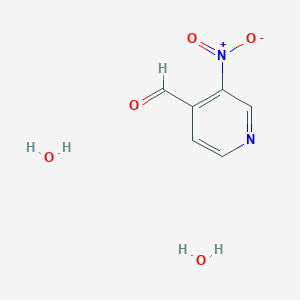![molecular formula C8H7N3O2 B1457529 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1378827-12-3](/img/structure/B1457529.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Descripción general
Descripción
“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 177.16 .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
The compound has been characterized from 1H NMR by the disappearance of methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and appearance of the acid proton signal of 3 at δ 13.6 .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research into pyrrolo[2,3-d]pyrimidines has primarily focused on developing synthetic methodologies and understanding their chemical behaviors. For instance, Kim and Santilli (1969) explored the synthesis of 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidines and their derivatives, revealing methods for functional group transformations such as methylation, acetylation, and tosylation (Kim & Santilli, 1969). These chemical transformations highlight the versatility of pyrrolo[2,3-d]pyrimidine derivatives in organic synthesis.
Heterocyclic Chemistry and Derivative Synthesis
In heterocyclic chemistry, the focus has been on synthesizing novel derivatives and exploring their structural and functional properties. Vazirimehr et al. (2017) reported the ultrasonic-assisted synthesis of new pyrrolo[2,3-d]pyrimidines, evaluating their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study showcases the potential of pyrrolo[2,3-d]pyrimidine derivatives as antibacterial agents (Vazirimehr et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLNOQHRRHRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)





